1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)-
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Overview
Description
1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- is a complex organic compound that features a naphthalene ring substituted with a carboxylic acid group, a nitro group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- typically involves multi-step organic reactions The starting material is often naphthalene, which undergoes nitration to introduce the nitro group
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological receptors. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenecarboxylic acid: Lacks the nitro and piperidinyl groups.
8-Nitronaphthalene: Lacks the carboxylic acid and piperidinyl groups.
5-(1-Piperidinyl)naphthalene: Lacks the nitro and carboxylic acid groups.
Uniqueness
1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- is unique due to the presence of all three functional groups (carboxylic acid, nitro, and piperidinyl) on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
65440-42-8 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
8-nitro-5-piperidin-1-ylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C16H16N2O4/c19-16(20)12-6-4-5-11-13(17-9-2-1-3-10-17)7-8-14(15(11)12)18(21)22/h4-8H,1-3,9-10H2,(H,19,20) |
InChI Key |
IRLOUNDXZPJEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C(C3=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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